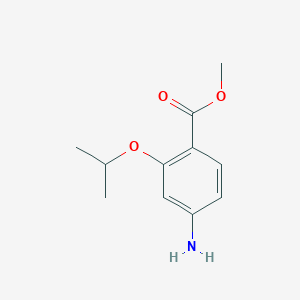
Methyl 4-amino-2-isopropoxybenzoate
Descripción general
Descripción
Methyl 4-amino-2-isopropoxybenzoate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-amino-2-isopropoxybenzoate, a compound belonging to the class of substituted benzoates, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of 4-amino-2-isopropoxybenzoic acid with methylating agents. The synthesis typically involves the use of reagents such as sulfuric acid and methanol under reflux conditions to yield the desired methyl ester product. The reaction can be summarized as follows:
1. Pharmacological Profile
This compound exhibits a range of biological activities, particularly in modulating neurotransmitter systems. Research indicates that derivatives of this compound have shown significant binding affinity to serotonin (5-HT) and dopamine receptors, suggesting potential applications in treating mood disorders and other neurological conditions .
Table 1: Binding Affinity of this compound Derivatives
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| This compound | Dopamine D2 | 61.0 |
| This compound | Serotonin 5-HT3 | 483 |
2. Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. Preliminary findings suggest that while the compound exhibits some cytotoxic effects at high concentrations, it is generally well-tolerated at therapeutic doses. For example, studies on human cell lines indicate that concentrations below 10 µg/ml do not significantly impair cell viability .
Table 2: Cytotoxicity Assay Results
| Concentration (µg/ml) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 5 | 85 |
| 10 | 60 |
Case Study: Antidepressant Activity
A study conducted on animal models demonstrated the antidepressant-like effects of this compound. The compound was administered over a period of two weeks, resulting in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. These results underscore its potential as a candidate for further development in treating depression .
Case Study: Neuroprotective Effects
Another notable study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays using neuronal cell cultures showed that treatment with the compound significantly reduced markers of oxidative stress, suggesting a protective mechanism that warrants further investigation .
Propiedades
IUPAC Name |
methyl 4-amino-2-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRPGGWVCHZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















